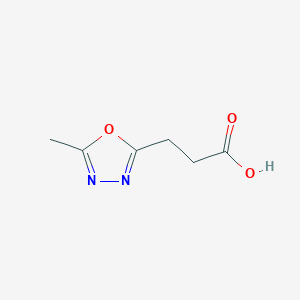
3-(5-Methyl-1,3,4-oxadiazol-2-yl)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die 1,3,4-Oxadiazol-Derivate haben ein vielversprechendes Antitumorpotenzial gezeigt . In einer Studie wurden Thiazolidin-4-on-Analoga mit einer 1,3,4-Oxadiazol-Einheit synthetisiert und auf ihr antiproliferatives Potenzial untersucht . Die Zytotoxizitäts-Screening-Studien ergaben, dass bestimmte Analoga eine vergleichbare Wirksamkeit im IC 50-Bereich (1 bis 7 μM) aufwiesen, wenn man Doxorubicin als Referenzmedikament heranzieht .
Anti-mikrobielle Aktivität
1,3,4-Oxadiazol-Derivate haben eine signifikante antimikrobielle Aktivität gezeigt . In einer Studie wurde festgestellt, dass bestimmte Moleküle eine potente Aktivität gegen selektive Mikrobenstämme mit MIC-Bereichen von 3,58 bis 8,74 µM aufweisen . Eine andere Studie hob die bakterizide Aktivität von 2-Amino-5-(2,4-Dichlorphenyl)-1,3,4-oxadiazolen hervor .
Antioxidatives Potenzial
Die 1,3,4-Oxadiazol-Derivate wurden auch auf ihr antioxidatives Potenzial untersucht . Die antioxidative Bewertung wurde mit dem DPPH-Assay durchgeführt, und die Screening-Ergebnisse zeigten, dass bestimmte Analoga die potentesten Derivate waren, verglichen mit der positiven Kontrolle, Ascorbinsäure .
Entzündungshemmende Eigenschaft
Literaturstudien zeigen, dass 1,3,4-Oxadiazol ausgiebig auf seine entzündungshemmende Eigenschaft untersucht wurde . Die 1,3,4-Oxadiazol-Einheit bietet ein Gerüst, auf dem Pharmakophore angeordnet werden können, um potente und selektive Medikamente zu erhalten .
Antivirale Aktivität
In einem SARS-CoV-2-Pseudovirus-Modell wurden alle Honokiol-Derivate, einschließlich derer mit 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-onen, auf ihre antiviralen Eintrittsaktivitäten untersucht .
Pharmazeutische Medikamente
Der 1,3,4-Oxadiazol-Ring ist in vielen wichtigen Medikamenten kommerziell erhältlich, wie z. B. Furamizol mit potenter antibakterieller Aktivität, Nesapidil mit antiarrhythmischer Aktivität, Raltegravir als antivirales Medikament, Tiodazosin als Antihypertensivum und das bevorzugte Derivat des von der FDA zugelassenen Antitumormedikaments Zibotentan .
Eigenschaften
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-4-7-8-5(11-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFLYPMEODYQPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














